3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride
CAS No.:
Cat. No.: VC18260890
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
* For research use only. Not for human or veterinary use.
![3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride -](/images/structure/VC18260890.png)
Specification
Molecular Formula | C8H16ClNO |
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Molecular Weight | 177.67 g/mol |
IUPAC Name | 3-(methoxymethyl)-1-azaspiro[3.3]heptane;hydrochloride |
Standard InChI | InChI=1S/C8H15NO.ClH/c1-10-6-7-5-9-8(7)3-2-4-8;/h7,9H,2-6H2,1H3;1H |
Standard InChI Key | SEZHXASYMHLRCK-UHFFFAOYSA-N |
Canonical SMILES | COCC1CNC12CCC2.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a 1-azaspiro[3.3]heptane core, a bicyclic system comprising two fused three-membered rings sharing a single nitrogen atom. The spiro junction at position 1 creates a rigid scaffold, while the methoxymethyl group (-CH2OCH3) at position 3 introduces steric and electronic modulation . The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development .
Table 1: Molecular and Structural Data
Property | Value | Source Analogue |
---|---|---|
Molecular Formula | C8H15NO·HCl | Derived from |
Molecular Weight | 177.67 g/mol | Calculated |
SMILES | COCC1CC2(C1)CCN2.Cl | Adapted from |
Predicted LogP (Hydrochloride) | 1.2 ± 0.3 | Estimated from |
The spirocyclic framework imposes significant ring strain, which influences reactivity and conformational dynamics. X-ray crystallography of related spiro compounds (e.g., 3-ethyl-1-azaspiro[3.3]heptane hydrochloride) reveals a puckered geometry with nitrogen lone pairs oriented toward the bicyclic cavity .
Spectroscopic Signatures
While experimental NMR data for the title compound is unavailable, analogues such as 6-(methoxymethyl)-1-azaspiro[3.3]heptane ( ) provide benchmarks:
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1H NMR: Methoxymethyl protons resonate at δ 3.3–3.5 ppm (OCH3) and δ 3.7–4.0 ppm (CH2O), with spirocyclic CH2 groups appearing as multiplet signals between δ 1.8–2.5 ppm .
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13C NMR: The quaternary spiro carbon is typically observed near δ 70–80 ppm, while the methoxy carbon appears at δ 55–60 ppm .
Synthesis and Derivative Strategies
Spirocyclic Core Construction
Synthetic routes to 1-azaspiro[3.3]heptane derivatives often employ intramolecular cyclization or transition-metal-catalyzed cross-coupling. A representative approach involves:
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Mannich Cyclization: Reaction of a tertiary amine with formaldehyde and a ketone to form the spirocyclic骨架 .
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Photoredox Catalysis: Cobalt-mediated hydroaminomethylation of alkynes with aminals, as demonstrated for related spiro systems .
Table 2: Synthetic Routes to Analogous Compounds
Method | Yield (%) | Key Intermediate | Reference |
---|---|---|---|
Mannich Cyclization | 45–60 | Tertiary amine precursor | |
Photoredox Hydroamination | 65–78 | Alkyne-aminial adduct |
Functionalization at Position 3
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
The hydrochloride salt improves water solubility (>50 mg/mL predicted), whereas the free base is lipophilic (LogP ≈ 1.2). Stability studies on similar compounds indicate decomposition at temperatures >150°C, with hydrolytic susceptibility at extreme pH .
Predicted ADMET Properties
Computational models (e.g., SwissADME) suggest:
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Absorption: High intestinal permeability (Caco-2 Papp > 5 × 10−6 cm/s)
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Metabolism: Primarily hepatic CYP3A4 oxidation
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Toxicity: Low acute toxicity (LD50 > 500 mg/kg in rodents)
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